molecular formula C11H11F3O2 B13529702 3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13529702
M. Wt: 232.20 g/mol
InChI Key: MJDNFYUARCIIHT-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Trifluoromethyl)phenyl)propanoic acid
  • 2-(4-Methylphenyl)propanoic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

3-(2-Methyl-4-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

3-[2-methyl-4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H11F3O2/c1-7-6-9(11(12,13)14)4-2-8(7)3-5-10(15)16/h2,4,6H,3,5H2,1H3,(H,15,16)

InChI Key

MJDNFYUARCIIHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CCC(=O)O

Origin of Product

United States

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